molecular formula C19H20ClN5OS B2691834 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 577756-76-4

2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2691834
CAS RN: 577756-76-4
M. Wt: 401.91
InChI Key: WNBCCPRWNTWWJE-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is a heterocyclic compound . It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Heterocyclic compounds like this are widely distributed in nature and are known to exhibit various biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of a new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .

Scientific Research Applications

Antimicrobial and Anticancer Potential

The chemical compound has been explored for its potential in antimicrobial and anticancer applications. Research indicates that related pyrazole and pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have shown higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity. This suggests a promising avenue for the development of new therapeutic agents leveraging the compound's structure (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Biological Activities

The compound's analogs have been subjected to molecular docking studies, revealing their potential interaction with biological targets, such as DNA gyrase. This highlights the compound's relevance in designing antimicrobial agents with specific target affinities. Additionally, synthesized compounds have exhibited broad-spectrum antibacterial and good antifungal activities, further emphasizing the compound's utility in combating microbial infections (Bhadraiah et al., 2020).

Insecticidal Activity

Another aspect of the compound's application includes its efficacy as an insecticide. Derivatives integrating the pyrazole scaffold have shown remarkable mortality rates against specific pests, underlining the potential for agricultural applications. This suggests the compound's derivatives could serve as a basis for developing new insecticidal formulations (Halim et al., 2020).

Structural and Spectral Analysis

Detailed structural and spectral analyses of related compounds offer insights into their molecular configurations, enhancing our understanding of how these structures contribute to their biological activities. Such studies are crucial for the rational design of compounds with improved efficacy and specificity (ShanaParveen et al., 2016).

Future Directions

The future directions for this compound could involve further investigations into its potential biological activities, given the reported activities of similar compounds . For instance, further studies could explore its potential as a CDK2 inhibitor for cancer treatment .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-13-6-8-24(9-7-13)17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCCPRWNTWWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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